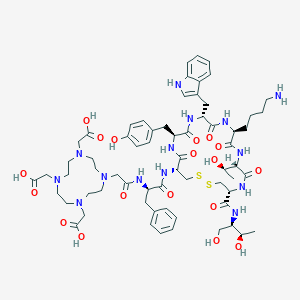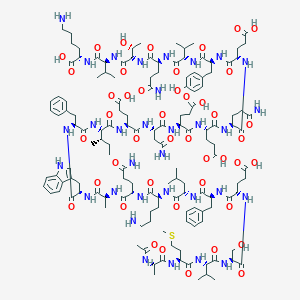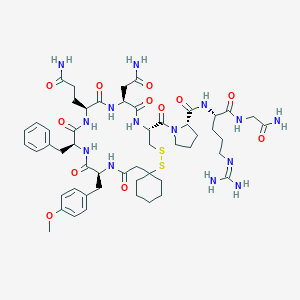
Daptomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . It is primarily used to treat complicated skin and skin structure infections, bacteremia, and right-sided endocarditis caused by these pathogens .
Mecanismo De Acción
Target of Action
Daptomycin, a cyclic lipopeptide antibiotic, exhibits potent bactericidal activity against Gram-positive organisms, including streptococci, coagulase-negative staphylococci, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide intermediate Staphylococcus aureus (GISA) . The primary target of this compound is the bacterial cell membrane .
Mode of Action
This compound has a unique mode of action. It binds to the bacterial cell membranes in a calcium-dependent manner . This binding event may occur via interaction with the bacterial membrane lipid, phosphatidylglycerol . Once bound, this compound inserts into the cell membrane, causing rapid depolarization due to potassium efflux . This results in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis .
Biochemical Pathways
This compound disrupts multiple aspects of bacterial cell membrane function . It is proposed that this compound can bind two calcium equivalents and form oligomers . The aggregation of this compound alters the curvature of the membrane, creating holes that leak ions . This causes rapid depolarization, resulting in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis . This disruption of the cell membrane function and the subsequent biochemical pathways leads to bacterial cell death .
Pharmacokinetics
This compound’s pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered intravenously , indicating that it has 100% bioavailability. The elimination half-life of this compound is between 7 to 11 hours, and it is primarily excreted by the kidneys .
Result of Action
The result of this compound’s action is the rapid, concentration-dependent bacterial death . By disrupting the cell membrane function and inhibiting the synthesis of essential biomolecules like proteins, DNA, and RNA, this compound causes the bacterial cells to die .
Action Environment
The activity of this compound is influenced by environmental factors. For instance, the presence of calcium ions stimulates this compound oligomerization and reduces the overall negative charge of the peptide, facilitating its insertion into bacterial membranes . Furthermore, this compound preferentially localizes in phosphatidylglycerol-rich membrane domains, and mutations affecting phosphatidylglycerol prevalence are linked to this compound resistance .
Análisis Bioquímico
Biochemical Properties
Daptomycin has a unique structure that allows it to interact directly with lipid membrane phospholipids, the major component of lipid membranes in immune cells . It also has the ability to penetrate immune cells including neutrophils and macrophages .
Cellular Effects
This compound disrupts multiple aspects of cell membrane function and inhibits protein, DNA, and RNA synthesis . It has distinct mechanisms of action, disrupting multiple aspects of cell membrane function . It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates .
Molecular Mechanism
This compound’s mechanism of action involves disrupting multiple aspects of bacterial cell membrane function. It inserts into the cell membrane in a phosphatidylglycerol-dependent fashion, where it then aggregates . The aggregation of this compound alters the curvature of the membrane, which creates holes that leak ions .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are altered under certain pathophysiological conditions, resulting in high interindividual variability . This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that small amounts of three oxidative and one unidentified metabolite(s) are found in urine but not in plasma . The site of metabolism is unclear, as studies using human hepatocytes suggest that this compound effectively does not interact at all with the various CYP450 enzymes present in the liver .
Transport and Distribution
This compound is not absorbed from the gastrointestinal tract and needs to be administered parenterally . The distribution of this compound is limited due to its negative charge at physiological pH and its high binding to plasma proteins (about 90%) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Daptomycin is produced through a fermentation process using the bacterium Streptomyces roseosporus . The production involves submerged fermentation in the presence of n-decanal or Cuphea oil as sources of the n-decanoyl side chain . This method reduces toxicity effects on the bacteria and avoids the use of solvents in the feeding solution .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces roseosporus strains, such as NRRL 11379 and NRRL 15998 . The fermentation process is carefully controlled to maintain optimal conditions for the growth of the bacteria and the production of this compound. After fermentation, the compound is extracted and purified to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Daptomycin undergoes various chemical reactions, including oxidation and reduction . It is known to interact with cell membranes, causing rapid depolarization due to potassium efflux, which disrupts DNA, RNA, and protein synthesis .
Common Reagents and Conditions: The synthesis of this compound involves the use of specific reagents such as n-decanal or Cuphea oil during the fermentation process . The conditions for these reactions are optimized to ensure the highest yield and purity of the compound .
Major Products Formed: The primary product formed from the fermentation process is this compound itself. During its interaction with bacterial cell membranes, it forms complexes that lead to the disruption of membrane integrity and bacterial cell death .
Aplicaciones Científicas De Investigación
Daptomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique structure and mechanism of action. Researchers explore its interactions with bacterial cell membranes and its potential modifications to enhance its efficacy .
Biology: In biology, this compound is used to study bacterial resistance mechanisms and the role of membrane depolarization in bacterial cell death . It serves as a model compound for understanding the interactions between antibiotics and bacterial cell membranes .
Medicine: In medicine, this compound is used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . It is particularly valuable in treating complicated skin and skin structure infections, bacteremia, and right-sided endocarditis .
Industry: In the pharmaceutical industry, this compound is produced and marketed under various brand names for clinical use . Its production involves advanced fermentation and purification techniques to ensure high quality and efficacy .
Comparación Con Compuestos Similares
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different spectrum of activity.
Uniqueness: Daptomycin’s ability to rapidly depolarize bacterial cell membranes and cause cell death through ion leakage sets it apart from other antibiotics . Its unique mechanism of action makes it particularly effective against multidrug-resistant Gram-positive pathogens .
Propiedades
| The mechanism of action of daptomycin remains poorly understood. Studies have suggested a direct inhibition of cell membrane/cell wall constituent biosynthesis, including peptidoglycan, uridine diphosphate-N-acid, acetyl-L-alanine, and lipoteichoic acid (LTA). However, no convincing evidence has been presented for any of these models, and an effect on LTA biosynthesis has been ruled out by other studies in _S. aureus_ and _E. faecalis_. It is well understood that free daptomycin (apo-daptomycin) is a trianion at physiological pH, which binds Ca2+ in a 1:1 stoichiometric ratio to become a monoanion, which is thought to rely primarily on the Asp(7), Asp(9), and L-3MeGlu12 residues that form a DXDG motif. Calcium-binding facilitates daptomycin's insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL), wherein it is proposed that daptomycin can bind two calcium equivalents and form oligomers. PG is recognized as the main membrane requirement for daptomycin activity; daptomycin preferentially localizes in PG-rich membrane domains, and mutations affecting PG prevalence are linked to daptomycin resistance. Calcium-dependent membrane binding is the generally accepted mechanism of action for daptomycin, but the precise downstream effects are unclear, and numerous models have been proposed. One mechanism proposes that the daptomycin membrane binding alters membrane fluidity, causing dissociation of cell wall biosynthetic enzymes such as the lipid II synthase MurG and the phospholipid synthase PlsX. This is consistent with the observed effects of daptomycin on cell shape in various bacteria at concentrations at or above the minimum inhibitory concentration (MIC). Aberrant cell morphology is also consistent with the observed localization of daptomycin at the division septa and a hypothesized role in inhibiting cell division. A recent study suggested the formation of tripartite complexes containing calcium-bound daptomycin, PG, and various undecaprenyl-coupled cell envelope precursors, which subsequently include lipid II. This complex is proposed to inhibit cell division, lead to the dispersion of cell wall biosynthetic machinery, and eventually cause lysis of the membrane bilayer at the septum causing cell death. Another popular model is based on early observations that daptomycin, in a calcium-dependent manner, caused potassium ion leakage and loss of membrane potential in treated bacterial cells. Although this lead some to suggest that daptomycin could bind PG to form oligomeric pores in the bacterial membrane, no cell lysis was observed in _S. aureus_ or _E. faecalis_, and the daptomycin-induced ion conduction is inconsistent with pore formation. Rather, it has been proposed that daptomycin forms calcium-dependent dimeric complexes in fixed ratios of Dap2Ca3PG2, which can act as transient ionophores. The observed loss of membrane potential is suggested to result in a non-specific loss of gradient-dependent nutrient transport, ATP production, and biosynthesis, leading to cell death. Notably, these models are not strictly mutually exclusive and are supported to varying extents by observed resistance mutations. The strict requirement for PG for daptomycin bactericidal action is supported by mutations in _mprF_, _cls2_, _pgsA_, and the _dlt_ operon in _S. aureus_, _cls_ in various enterococci, and _pgsA_, PG synthase, and the _dlt_ operon in _E. faecium_, all of which alter the bacterial membrane composition and specifically the PG content of bacterial membranes. Other noted mutations in various regulatory systems that control membrane homeostasis also support the cell membrane as the site of daptomycin action. Curiously, in _E. faecalis_, the most commonly observed form of daptomycin resistance is characterized by abnormal division septa, which supports the cell division-based mechanism of daptomycin action. | |
Número CAS |
103060-53-3 |
Fórmula molecular |
C72H101N17O26 |
Peso molecular |
1620.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1 |
Clave InChI |
DOAKLVKFURWEDJ-OFNKPWESSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
Apariencia |
solid powder |
| Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections. | |
Punto de ebullición |
2078.2±65.0 °C at 760 mmHg |
melting_point |
N/A |
| 103060-53-3 | |
Pureza |
>94% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO. |
Almacenamiento |
−20°C |
Sinónimos |
Cubicin Daptomycin Daptomycin, 9 L beta Aspartic Acid Daptomycin, 9-L beta-Aspartic Acid Deptomycin LY 146032 LY-146032 LY146032 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)




